molecular formula C14H15ClN2O2S B11371219 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11371219
M. Wt: 310.8 g/mol
InChI Key: YFUYIFJQNZKVGX-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenol with an appropriate thiazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a propanamide derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
  • 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide

Uniqueness

Compared to similar compounds, 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C14H15ClN2O2S/c1-9(19-13-6-4-3-5-12(13)15)14(18)16-7-11-8-20-10(2)17-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)

InChI Key

YFUYIFJQNZKVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C(C)OC2=CC=CC=C2Cl

Origin of Product

United States

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